
S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by a cyclohexene ring substituted with methyl groups and a carbothioate functional group, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate typically involves the reaction of 2,6,6-trimethylcyclohex-3-ene-1-carboxylic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-50°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: In biological research, this compound may be used to study the effects of sulfur-containing functional groups on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate involves its interaction with molecular targets through the carbothioate group. This functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pathways involved may include inhibition of enzyme activity or modification of protein function.
Comparaison Avec Des Composés Similaires
- **Methyl 2,6,6-trimethylcyclohex-3
Propriétés
Numéro CAS |
799854-43-6 |
|---|---|
Formule moléculaire |
C11H18OS |
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
S-methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate |
InChI |
InChI=1S/C11H18OS/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6,8-9H,7H2,1-4H3 |
Clé InChI |
CHKVNPCXNNRZPC-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCC(C1C(=O)SC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


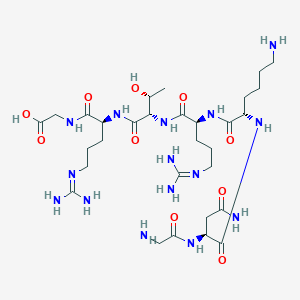
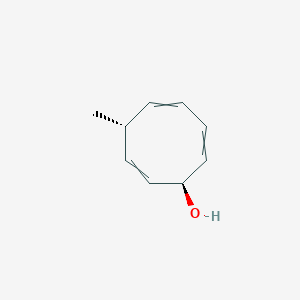
![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
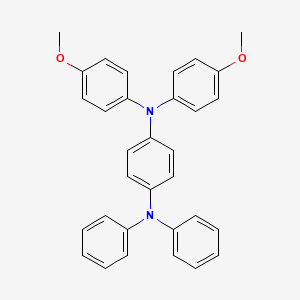
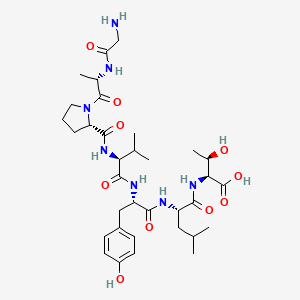
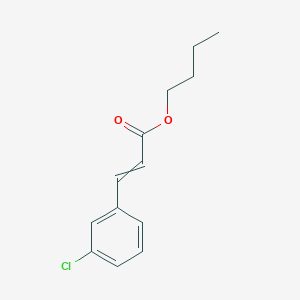
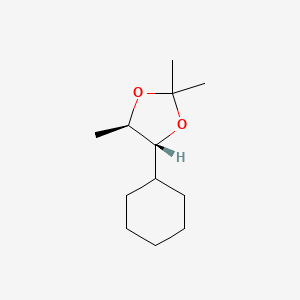
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)

![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)

![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)

![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)
